molecular formula C10H20N2O3 B14015088 3-(hydroxymethyl)-3-Boc-amino-pyrrolidin

3-(hydroxymethyl)-3-Boc-amino-pyrrolidin

Cat. No.: B14015088
M. Wt: 216.28 g/mol
InChI Key: AVNZQLNFDYKTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(hydroxymethyl)-3-Boc-amino-pyrrolidin is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-3-Boc-amino-pyrrolidin typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-3-Boc-amino-pyrrolidin can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.

    Substitution: The hydroxymethyl group can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Compounds with new functional groups replacing the hydroxymethyl group.

Scientific Research Applications

3-(hydroxymethyl)-3-Boc-amino-pyrrolidin has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a building block for the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-3-Boc-amino-pyrrolidin depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(hydroxymethyl)-pyrrolidin: Lacks the Boc protection on the amino group.

    3-Boc-amino-pyrrolidin: Lacks the hydroxymethyl group.

    N-Boc-pyrrolidine: A simpler structure with only the Boc-protected amino group.

Uniqueness

3-(hydroxymethyl)-3-Boc-amino-pyrrolidin is unique due to the presence of both the hydroxymethyl group and the Boc-protected amino group on the pyrrolidine ring

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 1-amino-3-(hydroxymethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)10(7-13)4-5-12(11)6-10/h13H,4-7,11H2,1-3H3

InChI Key

AVNZQLNFDYKTDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCN(C1)N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.